molecular formula C18H13BrN2O4 B5194117 5-(4-bromophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide

5-(4-bromophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide

Cat. No.: B5194117
M. Wt: 401.2 g/mol
InChI Key: NMUQBXCOJRPWJA-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan carboxamides This compound features a furan ring substituted with a bromophenyl group and a nitrophenyl group

Properties

IUPAC Name

5-(4-bromophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O4/c1-11-2-7-14(15(10-11)21(23)24)20-18(22)17-9-8-16(25-17)12-3-5-13(19)6-4-12/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUQBXCOJRPWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step may involve a bromination reaction using bromine or a brominating agent.

    Attachment of the nitrophenyl group: This can be done through a nitration reaction followed by coupling with the furan ring.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring or the methyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include furan carboxylic acids or ketones.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It may be used in the synthesis of polymers or other advanced materials.

Biology

    Biological Activity: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine

Industry

    Chemical Industry: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide
  • 5-(4-fluorophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide

Uniqueness

The presence of the bromine atom in 5-(4-bromophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide may impart unique reactivity and properties compared to its chloro and fluoro analogs

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